N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide” is a chemical compound. It is related to the compound “ethyl 2- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate” which has a molecular weight of 233.23 .
Synthesis Analysis
The synthesis of related compounds involves the diazotization of an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis
The structural parameters of the triazinone rings in related compounds do not display systematic differences with respect to those reported for a few analogous compounds . The benzotriazinone rings in some compounds are almost perpendicular to the alkylic chain .Chemical Reactions Analysis
The condensation of N- (2-ethoxycarbonylindol-3-yl)-N′,N′-dialkylamidines with ammonia, primary amines, and hydrazines has given a series of 4-oxopyrimido [5,4-b] indoles . These have been converted into the 4-chloro and then into the 4-methoxy, 4-dialkylamino, and 4-mercapto derivatives .Wissenschaftliche Forschungsanwendungen
Modulators of GPR139
The compound has been identified as an agonist of GPR139 . This means it can bind to this receptor and activate it, which can have various effects depending on the cell type and location of the receptor. This property makes it a potential candidate for treating diseases, disorders, or conditions associated with GPR139 .
Antioxidant Applications
The compound’s structure suggests it may have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-inflammatory and Diuretic Effects
Some derivatives of the compound have demonstrated anti-inflammatory and diuretic effects . This suggests potential applications in the treatment of conditions such as arthritis or edema .
Anticancer Activity
Certain derivatives of the compound have been studied for their anticancer activity . They have been found to inhibit topoisomerase II alpha, an enzyme that plays a key role in DNA replication and transcription .
Antiviral Activity
1,2,3- and 1,2,4-benzothiadiazine derivatives, which are structurally related to the compound, have been synthesized and screened for their antiviral activity . They have shown inhibitory action against various viruses, including the Aleutian disease virus, human herpesvirus 6, coxsackie B virus, and human cytomegalovirus .
Anti-ageing Research
The compound’s potential antioxidant properties and its ability to modulate GPR139 suggest it could be of interest in anti-ageing research . Oxidative stress plays a central role in damage accumulation during ageing and cell senescence .
Wirkmechanismus
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it . This activation triggers a series of intracellular events, leading to the physiological responses associated with GPR139 activation.
Eigenschaften
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19-17-8-4-5-9-18(17)23-24-25(19)13-12-22-20(27)21(10-14-28-15-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIOCOONOLGTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.